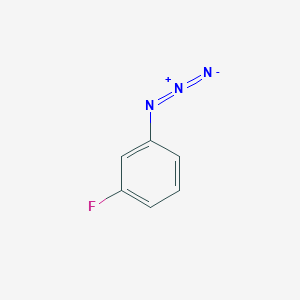

1-Azido-3-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLRDDKIIPOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396779 | |

| Record name | 1-azido-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-03-5 | |

| Record name | 1-azido-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-Azido-3-fluorobenzene from 3-Fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-3-fluorobenzene is a valuable chemical intermediate in pharmaceutical and materials science, primarily utilized in "click chemistry" reactions, bioconjugation, and as a precursor for complex nitrogen-containing heterocycles.[1][2] Its synthesis from 3-fluoroaniline is a cornerstone reaction, proceeding through a classical diazotization-azidation sequence. This guide provides an in-depth examination of the synthesis, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, critical process parameters, safety imperatives, and analytical validation. Our focus is on empowering researchers to not only replicate this synthesis but to understand the causality behind each experimental choice, ensuring a robust, safe, and reproducible outcome.

Strategic Overview: The Chemical Transformation

The synthesis of this compound from 3-fluoroaniline is a two-stage, one-pot process. The primary aromatic amine (3-fluoroaniline) is first converted into a reactive intermediate, an aryl diazonium salt. This salt is then immediately subjected to nucleophilic substitution by an azide anion to yield the final product.

Overall Reaction:

Figure 1. General reaction scheme for the synthesis of this compound.

This process, a variant of the Sandmeyer reaction, is highly efficient but requires stringent control over reaction conditions, particularly temperature, to manage the stability of the diazonium intermediate.[3][4]

Mechanistic Insights: A Tale of Two Steps

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The process unfolds in two distinct, yet interconnected, phases.

Part I: Diazotization - Formation of the Aryl Diazonium Salt

Diazotization is the reaction between a primary aromatic amine and nitrous acid (HNO₂) to form a diazonium salt.[5] Since nitrous acid is unstable, it is generated in situ from the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[6]

The key steps are as follows:

-

Generation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5]

-

Electrophilic Attack: The lone pair of the amine nitrogen on 3-fluoroaniline attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized 3-fluorobenzenediazonium chloride.

The fluorine atom at the meta-position has a minimal electronic effect on the diazotization itself but influences the subsequent reactivity of the diazonium salt.

Diagram 1: Simplified mechanism of diazonium salt formation.

Part II: Azidation - Nucleophilic Substitution

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles. In this synthesis, the azide ion (N₃⁻), delivered by sodium azide (NaN₃), acts as the nucleophile.

The reaction is thought to proceed through a stepwise mechanism involving the formation of an unstable aryl pentazene or pentazole intermediate, which rapidly decomposes by extruding a molecule of dinitrogen (N₂) to form the stable aryl azide.[7][8] The immense stability of N₂ gas provides a strong thermodynamic driving force for this step.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Crucially, all operations involving azides must be conducted in a well-ventilated fume hood behind a blast shield. [9][10]

Bill of Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Notes |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | - | 5.00 g | 45.0 | Starting Material[11] |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | 15 mL | ~180 | Acid catalyst |

| Sodium Nitrite | NaNO₂ | 69.00 | - | 3.45 g | 50.0 | Diazotizing agent |

| Sodium Azide | NaN₃ | 65.01 | - | 3.25 g | 50.0 | HIGHLY TOXIC [9] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL | - | Extraction solvent |

| Sodium Sulfate | Na₂SO₄ | 142.04 | - | q.s. | - | Drying agent |

| Deionized Water | H₂O | 18.02 | - | ~300 mL | - | Solvent |

Step-by-Step Methodology

-

Preparation (t = 0 min):

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoroaniline (5.00 g, 45.0 mmol) and deionized water (50 mL).

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (15 mL) while maintaining the temperature between 0-5 °C. The aniline salt may precipitate.

-

-

Diazotization (t = 30 min):

-

Prepare a solution of sodium nitrite (3.45 g, 50.0 mmol) in deionized water (20 mL).

-

Add the sodium nitrite solution dropwise via the dropping funnel to the stirred aniline hydrochloride suspension over 30 minutes. Causality: A slow, dropwise addition is critical to control the exotherm and prevent localized heating, which would decompose the unstable diazonium salt. The temperature must be rigorously maintained at 0-5 °C. The reaction is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns starch-iodide paper blue).

-

-

Azidation (t = 60 min):

-

Prepare a solution of sodium azide (3.25 g, 50.0 mmol) in deionized water (20 mL).

-

Add the sodium azide solution dropwise to the cold diazonium salt solution over 20-30 minutes. Causality: This step is also exothermic and produces nitrogen gas. A controlled addition rate is paramount for safety and to prevent the reaction from foaming over. Vigorous stirring is essential to ensure efficient mixing.

-

-

Reaction Completion & Workup (t = 90 min):

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

-

Remove the ice bath and let the reaction mixture warm to room temperature, stirring for another 1-2 hours until nitrogen evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Safety Note: Do not distill the final product to dryness, as organic azides can be explosive.[12] Purification is best achieved by chromatography if necessary.

-

Sources

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. diva-portal.org [diva-portal.org]

- 8. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. uvic.ca [uvic.ca]

- 11. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ucd.ie [ucd.ie]

Introduction: The Strategic Role of Fluorinated Aryl Azides in Modern Chemistry

An In-depth Technical Guide to 1-Azido-3-fluorobenzene: Properties, Stability, and Applications

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Within this context, fluorinated aryl azides, and specifically this compound, have emerged as highly valuable and versatile chemical building blocks. These molecules bridge the worlds of fluorine chemistry and bioorthogonal ligation, providing a powerful tool for researchers.

This guide, intended for scientists and professionals in drug development and chemical research, offers a detailed exploration of this compound. We will move beyond a simple recitation of facts to provide a deeper understanding of its chemical nature, the causality behind its handling procedures, and its practical application in state-of-the-art synthetic methodologies. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure both safety and experimental success.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key physicochemical data for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 3296-03-5 | [1][2][3] |

| Molecular Formula | C₆H₄FN₃ | [1][2][3] |

| Molecular Weight | 137.11 g/mol | [1][2] |

| Appearance | Data not widely published; aryl azides are often oils or low-melting solids. | |

| Boiling Point | Data not available. Purification by distillation is strongly discouraged.[4] | |

| Melting Point | Data not available. | |

| Solubility | Soluble in common organic solvents (e.g., THF, ethers, DMSO). |

PART 2: Stability and Safe Handling – A Self-Validating System

Organic azides are energy-rich molecules and must be treated with respect and caution.[5] Their stability is not an absolute property but is influenced by their molecular structure and external conditions. The protocols for handling this compound are designed as a self-validating system, where each step mitigates a known risk.

Assessing Inherent Stability

The potential hazard of an organic azide can be estimated using established guidelines. For this compound (C₆H₄FN₃):

-

Carbon-to-Nitrogen Ratio (C/N): This rule assesses the balance between the stabilizing carbon framework and the energy-rich azide group. The ratio is calculated as (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms).[5][6]

-

Rule of Six: This heuristic suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe for careful handling.[5]

-

Interpretation: this compound, with six carbons and one azide group, satisfies this rule.

-

Aromatic azides are generally more stable than their aliphatic counterparts due to the delocalization of electron density into the aromatic ring. However, this stability is relative, and decomposition can still occur.

Thermal and Chemical Reactivity

The primary hazard associated with aryl azides is their decomposition upon energy input, which can be initiated by heat, light, shock, or pressure.[4][7]

-

Thermal Decomposition: When heated, aryl azides lose dinitrogen (N₂) gas to form a highly reactive nitrene intermediate. This process is typically exothermic and can become uncontrollable, leading to an explosion, especially if heated rapidly. Most aromatic azides decompose in the range of 150–200°C.

Caption: Thermal or photochemical decomposition of an aryl azide.

-

Chemical Incompatibilities:

-

Acids: Contact with strong acids can protonate the azide, leading to the formation of highly toxic and explosive hydrazoic acid (HN₃).[7][8]

-

Heavy Metals: Azides can react with heavy metals (e.g., copper, lead, mercury) and their salts to form heavy metal azides, which are often highly shock-sensitive and dangerously explosive.[8][9] This is a critical consideration for reaction setup and waste disposal.

-

Halogenated Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform must be avoided. They can react with azides to form explosively unstable di- and tri-azidomethane.[4][8]

-

Strong Reducing/Oxidizing Agents: Reactions with strong reducing or oxidizing agents can be violent.

-

Mandatory Handling and Storage Protocols

Adherence to the following protocols is non-negotiable for the safe handling of this compound and other organic azides.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is standard), and safety glasses.[6] For any operation involving neat or concentrated azides, a face shield is also required.[5][7]

-

Engineered Controls: All work must be conducted in a certified chemical fume hood.[6] A blast shield must be placed between the user and the experimental apparatus for the entire duration of the experiment, including setup and workup.[5][7]

-

Scale Limitation: Use the smallest amount of azide necessary for the experiment.[5] For compounds in this stability class, working with quantities of 5 grams or less is a prudent limit.[7]

-

Utensil Choice: Never use metal spatulas or magnetic stir bars with exposed metal surfaces.[8] These can form shock-sensitive metal azides upon scratching. Use plastic, ceramic, or Teflon-coated equipment.[6] Avoid using glassware with ground glass joints where friction could initiate decomposition.[6]

-

Purification: Never purify organic azides by distillation or sublimation due to the risk of explosion under heat and reduced pressure.[4] Purification should be limited to techniques like extraction, precipitation, and column chromatography.

-

Storage: Store synthesized azides in clearly labeled containers below room temperature (e.g., in a refrigerator at 2-8°C) and protected from light in amber vials or containers wrapped in foil.[5][7][8]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container.[4][6] Never mix azide waste with acidic waste streams.[8] Before disposal, it is best practice to quench residual azide. A common method involves treatment with nitrous acid (formed in situ from sodium nitrite and acid) to decompose the azide to nitrogen gas, though this must be done with extreme care in a fume hood.[9] Do not pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive salts.[9]

PART 3: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a premier reagent for "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[10] The most prominent click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[11][12] This reaction is a workhorse in drug discovery, chemical biology, and materials science for its reliability and bioorthogonality.[11][12]

Experimental Workflow: Synthesis of a 1,4-Disubstituted Triazole

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic terminal alkyne.

Caption: Workflow for a typical CuAAC "Click" reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize 1-(3-fluorophenyl)-4-(substituted)-1H-1,2,3-triazole.

Materials:

-

This compound

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reagent Preparation (Causality: Ensuring Homogeneity and Controlled Initiation):

-

In a round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) in a 1:1 mixture of tert-butanol and water (e.g., 4 mL total solvent per mmol of alkyne). The t-butanol co-solvent is crucial for solubilizing the organic starting materials in the aqueous medium required for the catalyst system.

-

Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent. Using a slight excess of the azide ensures full consumption of the potentially more valuable alkyne.

-

-

Catalyst Addition (Causality: In Situ Generation of the Active Cu(I) Catalyst):

-

To the stirred reaction mixture, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 equivalents). The ascorbate is the reducing agent; its primary role is to reduce the Cu(II) precatalyst to the active Cu(I) species required for the catalytic cycle.

-

Add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents). This is added last to initiate the reaction immediately upon generation of Cu(I). The catalytic nature of the reaction means only a small amount is required.

-

-

Reaction Execution and Monitoring:

-

Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the limiting reagent (the alkyne). Reactions are typically complete within 1-12 hours.

-

-

Workup and Isolation (Causality: Separating the Product from Catalysts and Solvents):

-

Once the reaction is complete, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole product.

-

Conclusion

This compound is a powerful and enabling reagent for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility, however, is intrinsically linked to a thorough understanding of its stability and the rigorous application of safe handling procedures. By appreciating the energetic nature of the azide functional group and adhering to the established protocols for its use—from storage and handling to reaction quenching and waste disposal—researchers can confidently and safely leverage the unique synthetic advantages offered by this fluorinated building block. The self-validating safety systems and robust reaction methodologies detailed in this guide provide a framework for harnessing its full potential while prioritizing a culture of safety in the laboratory.

References

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds - Environmental Health and Safety. Retrieved from [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

University of Victoria. (2022). Azides - Safe Operating Procedure. Retrieved from [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

Purdue University. (2017). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10887974, 1-Azido-4-fluorobenzene. Retrieved from [Link]

-

Reddit. (2023). Aryl azides advice. r/OrganicChemistry. Retrieved from [Link]

- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

- Wang, M., et al. (2016). Click Chemistry and Radiochemistry: An Update. Journal of Nuclear Medicine, 57(10), 1539-1543.

-

IOCB Prague. (2016). Fluorinated azides click to make triazoles. Retrieved from [Link]

-

Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound [3296-03-5] | King-Pharm [king-pharm.com]

- 4. ucd.ie [ucd.ie]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. uvic.ca [uvic.ca]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 12. interchim.fr [interchim.fr]

1H NMR and 13C NMR spectroscopic data for 1-Azido-3-fluorobenzene

Starting NMR Data Search

I'm initiating searches for 1H and 13C NMR data for 1-azido-3-fluorobenzene. I'm focusing on chemical shifts, coupling constants, and multiplicities. I'm also looking into experimental protocols for acquiring NMR spectra for small organic molecules, particularly sample preparation.

Expanding Data Collection

I'm now expanding my data collection to include authoritative NMR theory sources. I'm focusing on how electron-withdrawing/donating groups affect aromatic shifts and fluorine-19 coupling. Following this, I'll structure the guide by introducing the compound, then presenting detailed NMR data with analysis based on its structure. I will also incorporate Graphviz diagrams.

Initiating Broad Data Gathering

I'm now diving into comprehensive Google searches to gather a broader dataset. I'm focusing on both 1H and 13C NMR data for this compound, including chemical shifts, coupling constants, and multiplicities, and I will also seek out experimental protocols for NMR of small organic molecules. Simultaneously, I am researching authoritative NMR theory sources, with an emphasis on the impacts of electron-withdrawing/donating groups on aromatic shifts, and principles of spin-spin coupling, with a focus on Fluorine-19.

FT-IR and mass spectrometry analysis of 1-Azido-3-fluorobenzene

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1-Azido-3-fluorobenzene

Introduction

This compound (C₆H₄FN₃) is a valuable chemical intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic compounds and as a photoaffinity labeling reagent. Its utility in pharmaceutical and materials science research stems from the dual reactivity of the azido group, which can undergo "click" chemistry reactions, and the influence of the fluorine substituent on the molecule's electronic properties.[1][2] Accurate and unambiguous structural characterization is paramount to ensure the purity and identity of this compound before its use in further applications.

This technical guide provides a comprehensive analysis of this compound using two cornerstone analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar small molecules.

A Critical Note on Safety: Organic azides are high-energy compounds and can be explosive, particularly when heated or subjected to shock. All handling of this compound should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3]

Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

Expected Vibrational Modes for this compound

The structure of this compound presents several distinct functional groups, each with characteristic absorption bands in the infrared spectrum.

-

Azide (–N₃) Asymmetric Stretch: This is the most diagnostic peak for this compound. The N=N=N asymmetric stretch gives rise to a very strong and sharp absorption band, typically located in the 2150-2100 cm⁻¹ region.[4][5] This region of the IR spectrum is often referred to as a "transparent window" because few other functional groups absorb here, making the azide peak highly unambiguous.[6]

-

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of medium to strong peaks in the 1600-1450 cm⁻¹ range.

-

C–F Stretch: The carbon-fluorine bond in aryl fluorides produces a strong, characteristic absorption band in the 1250-1100 cm⁻¹ region.

-

Aromatic C–H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weaker bands above 3000 cm⁻¹.

-

C–H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3- or meta-disubstitution) gives rise to characteristic absorption bands in the fingerprint region (900-690 cm⁻¹). These bands, while complex, can provide confirmatory evidence of the substitution pattern.

Data Presentation: Key FT-IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Azide (–N₃) Asymmetric Stretch | 2150 - 2100 | Strong, Sharp | Highly characteristic and diagnostic for the azide functional group.[4][6] |

| Aromatic C–H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | A series of peaks indicating the presence of the benzene ring. |

| C–F Stretch | 1250 - 1100 | Strong | Indicates the presence of the aryl-fluoride bond. |

| C–H Out-of-Plane Bending | 900 - 690 | Medium to Strong | Pattern is indicative of 1,3-disubstitution on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes the use of an ATR accessory, which is a common and convenient method for analyzing liquid samples without extensive preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory's crystal (typically diamond or zinc selenide) are clean. Run a background scan in air to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Scans: Co-add a minimum of 32 scans to achieve a high signal-to-noise ratio.

-

Resolution: Set the spectral resolution to 4 cm⁻¹. This is sufficient to resolve the key functional group bands.

-

Spectral Range: Collect data from 4000 cm⁻¹ to 600 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument's software.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For small organic molecules, Electron Ionization (EI) is a common method that imparts high energy to the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides a structural fingerprint that confirms the molecule's identity and connectivity.

Expected Fragmentation Pattern of this compound

The molecular weight of this compound (C₆H₄FN₃) is 137.11 g/mol .[1] The analysis of its fragmentation pattern begins with the molecular ion (M⁺•).

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 137 . This peak confirms the molecular weight of the compound.

-

Primary Fragmentation (Loss of N₂): The most characteristic and energetically favorable fragmentation pathway for aryl azides is the facile loss of a neutral nitrogen molecule (N₂, 28 Da).[7][8] This results in a highly abundant fragment ion at m/z 109 (137 - 28). This ion corresponds to the fluorophenylnitrene radical cation, [C₆H₄F-N]⁺•, which is often the base peak in the spectrum.

-

Secondary Fragmentation: The [M-28]⁺• ion can undergo further fragmentation. A common pathway for nitrene-type ions involves rearrangement and loss of hydrogen cyanide (HCN, 27 Da).[8][9] This would produce a fragment at m/z 82 (109 - 27). The fragmentation of fluorinated aromatic compounds can also involve the loss of HF or a fluorine radical.[10][11]

Data Presentation: Key Ions in the Mass Spectrum

| m/z Value | Proposed Fragment | Notes |

| 137 | [C₆H₄FN₃]⁺• | Molecular Ion (M⁺•). Confirms the molecular weight. |

| 109 | [C₆H₄FN]⁺• | [M-28]⁺•. Loss of N₂. Often the base peak.[7][8] |

| 82 | [C₅H₃F]⁺• | [M-28-27]⁺•. Subsequent loss of HCN from the m/z 109 fragment.[8] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

| 51 | [C₄H₃]⁺ | A common fragment resulting from the breakdown of the aromatic ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for analyzing a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to ~250°C.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Column: Employ a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start with an initial oven temperature of ~50°C, hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to ~280°C. This separates the analyte from the solvent and any potential impurities.

-

-

MS Detection (EI Source):

-

Ionization Energy: Set the electron energy to 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Source Temperature: Maintain the ion source temperature at ~230°C. Aryl azides can be thermally sensitive, so this temperature is a balance between preventing premature decomposition and ensuring efficient ionization.[7]

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the analyte. Identify the molecular ion and correlate the major fragment ions with the expected fragmentation pathways.

Visualization: Fragmentation Pathway of this compound

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The mass spectrometry of some aromatic azides | Semantic Scholar [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. whitman.edu [whitman.edu]

Introduction: The Strategic Importance of 2,4-Diamino-6-chloropyrimidine

An In-depth Technical Guide to the Characterization of 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2)

Senior Application Scientist Note: The CAS number provided in the topic (3296-03-5) does not correspond to a readily identifiable chemical substance in major databases. However, the structural name and common applications strongly suggest a typographical error, with the intended compound being 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2) . This guide will focus on the comprehensive characterization of this latter, well-documented, and industrially significant molecule.

2,4-Diamino-6-chloropyrimidine is a heterocyclic organic compound that serves as a cornerstone intermediate in synthetic chemistry.[1][2] Its significance is most pronounced in the pharmaceutical industry, where it is an essential raw material for the synthesis of Minoxidil, a widely used medication for the treatment of alopecia (hair loss).[2][3] Beyond this primary application, its unique molecular architecture, featuring a pyrimidine core with two reactive amino groups and a strategically placed, labile chlorine atom, makes it a versatile building block for a diverse array of biologically active molecules, including potential antiviral, antimicrobial, and anticancer agents.[3][4][5] The chlorine atom at the 6-position is particularly crucial; it acts as an "electrophilic handle" or a "molecular switch," allowing for facile nucleophilic substitution to introduce a wide variety of functional groups and build molecular diversity.[3][6]

This guide provides a comprehensive framework for the analytical characterization of 2,4-Diamino-6-chloropyrimidine, ensuring its identity, purity, and quality for downstream applications in research and drug development. We will delve into the core analytical techniques, explaining not just the "how" but the "why" behind each methodological choice, reflecting a protocol philosophy grounded in self-validation and scientific rigor.

Physicochemical and Structural Data

A foundational understanding begins with the compound's basic properties. These data are critical for selecting appropriate solvents, analytical conditions, and storage protocols.

| Property | Value | Source |

| CAS Number | 156-83-2 | [1][2] |

| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [2] |

| Synonyms | 4-Chloro-2,6-diaminopyrimidine, Minoxidil EP Impurity B | [1][2] |

| Molecular Formula | C₄H₅ClN₄ | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 199-202 °C | [1] |

| Solubility | Soluble in water; more soluble in ethanol and methanol | [1] |

Synthetic Pathway Overview: Context for Impurity Profiling

To effectively characterize a compound, one must understand its synthetic origin, as this dictates the likely impurity profile. A common laboratory and industrial synthesis involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7]

The rationale for this choice is the conversion of a hydroxyl group, which is a poor leaving group, into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. The process requires careful control of temperature and quenching to achieve a high yield and purity.[7]

Caption: High-level workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.[7]

Potential impurities from this process include unreacted starting material, residual solvents, and by-products from incomplete or side reactions. A robust characterization plan must be able to detect and quantify these species.

Part 1: Chromatographic Purity Assessment by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is the logical starting point for a molecule of this polarity. The choice of a gradient elution is crucial for ensuring that any potential impurities, which may have significantly different polarities than the main compound, are eluted and resolved within a reasonable timeframe. UV detection is selected due to the presence of the pyrimidine ring, a strong chromophore.

Protocol: HPLC Purity Determination

-

System Preparation:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the basic amino groups.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2,4-Diamino-6-chloropyrimidine.

-

Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Rationale: Using a mixture of the mobile phase components ensures good solubility and compatibility with the starting chromatographic conditions.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Gradient Program | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

The method should be validated for specificity, linearity, precision, and accuracy according to established guidelines.[8]

-

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. apicule.com [apicule.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. vision-biotech.com [vision-biotech.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Molecular weight and formula of 1-Azido-3-fluorobenzene

An In-Depth Technical Guide to 1-Azido-3-fluorobenzene for Advanced Research

Abstract

This compound is a versatile chemical reagent that has garnered significant attention in the fields of medicinal chemistry, chemical biology, and materials science. Its unique bifunctional nature, possessing both a bioorthogonal azide group and a metabolically robust fluorine atom, makes it an invaluable tool for researchers. The azide moiety serves as a chemical handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Simultaneously, the fluorine atom, strategically placed on the phenyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, reactivity, and applications, with a focus on its strategic use in drug discovery and development.

Core Physicochemical & Structural Data

A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in experimental design. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FN₃ | [1][2][3] |

| Molecular Weight | 137.11 g/mol | [1][2][4] |

| CAS Number | 3296-03-5 | [1][2][3] |

| IUPAC Name | This compound | - |

| Synonyms | m-Fluorophenyl azide, 3-Fluorophenyl azide | [5][6] |

| Appearance | Colorless to light brown liquid | [7] |

| InChI Key | VHFLTICYUZLEII-UHFFFAOYSA-N |

Synthesis Pathway: From Aniline to Azide

The most common and reliable laboratory-scale synthesis of aryl azides like this compound proceeds via a two-step diazotization-azidation sequence starting from the corresponding aniline. This method is favored for its high yield and the ready availability of the starting material, 3-fluoroaniline.

Causality of Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at 0-5 °C because the intermediate diazonium salt is thermally unstable and can decompose violently at higher temperatures.

-

Acidic Medium: A strong acid, typically HCl or H₂SO₄, is required to protonate the aniline, making it susceptible to nitrosation by nitrous acid (formed in situ from NaNO₂).

-

Sodium Azide Addition: Sodium azide is a potent nucleophile that readily displaces the dinitrogen gas from the diazonium salt. This step must also be performed at low temperature to control the reaction rate and prevent the hazardous buildup of hydrazoic acid (HN₃), which is highly toxic and explosive.[8]

Detailed Laboratory Protocol:

-

Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is placed in an ice-salt bath.

-

Aniline Solution: 3-fluoroaniline (1 equivalent) is dissolved in a 3M solution of hydrochloric acid. The mixture is stirred and cooled to 0 °C.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction is stirred for an additional 30 minutes at this temperature upon completion of the addition.

-

Azidation: A pre-cooled aqueous solution of sodium azide (1.2 equivalents) is added slowly to the diazonium salt solution, again maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

-

Workup: After stirring for 1-2 hours at low temperature, the reaction mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Reactivity and Mechanistic Principles

The utility of this compound in modern chemical research stems primarily from the predictable and high-yielding reactivity of its azide group.

[3+2] Cycloaddition: The "Click Chemistry" Handle

The azide functional group is a quintessential component of the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9][10] This reaction forms a stable, aromatic 1,2,3-triazole ring, which serves as an inert and robust linker in drug conjugates, bioconjugation, and materials science.[9][11]

Mechanistic Insight: The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a copper(I)-acetylide intermediate. The copper catalyst acts as a template, bringing the azide and alkyne into proximity and lowering the activation energy for the cycloaddition, resulting in high reaction rates and exclusive formation of the 1,4-disubstituted triazole isomer.

Caption: A typical workflow for target identification using a photoaffinity probe derived from this compound.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my duty to emphasize that safety is paramount. Organic azides are high-energy compounds and must be handled with appropriate care.

-

Explosion Hazard: While aryl azides are generally more stable than small aliphatic azides, they are still potentially explosive. Avoid heat, shock, friction, and exposure to strong acids, which can generate the highly explosive hydrazoic acid. [8][12]All reactions should be conducted behind a blast shield in a well-ventilated fume hood.

-

Toxicity: Azides are toxic. Avoid inhalation, ingestion, and skin contact. [13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. [13][14]* Handling: This compound is classified as a Dangerous Good for transport. [1]Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge. [12]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents. [14]Recommended storage is often at -20°C for long-term stability.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for modern chemical research. Its strategic combination of a fluorinated aromatic ring and a versatile azide group provides a powerful platform for constructing complex molecules, identifying biological targets, and improving the properties of potential therapeutics. By understanding its synthesis, reactivity, and safety considerations, researchers can fully leverage the capabilities of this reagent to accelerate discovery in medicine and beyond.

References

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound [3296-03-5] | King-Pharm [king-pharm.com]

- 4. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-fluoro-3-iodo- [webbook.nist.gov]

- 6. 间氟碘苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

1-Azido-3-fluorobenzene: A Comprehensive Guide to Purity and Quality Specifications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-3-fluorobenzene is a critical building block in medicinal chemistry and drug discovery, primarily utilized in the synthesis of novel therapeutic agents through 'click' chemistry and other bioorthogonal reactions. The strategic placement of the fluorine atom and the azide moiety allows for the modulation of pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Its efficacy in these applications is, however, critically dependent on its purity and the absence of deleterious impurities. This guide provides a comprehensive overview of the essential quality specifications for this compound, detailing the analytical methodologies required for its characterization, common impurities and their origins, and robust protocols for its purification, ensuring its suitability for high-stakes research and development.

Introduction: The Strategic Importance of this compound in Synthesis

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] this compound serves as a bifunctional reagent: the fluorine atom acts as a bioisostere or metabolic blocker, while the azide group provides a versatile handle for covalent modification, most notably in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages.[4] Given that trace impurities can poison catalysts, interfere with reactions, or introduce toxicological liabilities in downstream applications, a rigorous quality control framework is not merely recommended—it is imperative.

Physicochemical Properties

A foundational aspect of quality control is the confirmation of the material's basic physical and chemical identity.

| Property | Value | Source |

| CAS Number | 3296-03-5 | [5] |

| Molecular Formula | C₆H₄FN₃ | [5] |

| Molecular Weight | 137.11 g/mol | [5][6] |

| Appearance | Colorless to light yellow oil/liquid | Inferred from typical aryl azides |

| Storage | Store at -20°C, protect from light. Azides are potentially explosive and should be handled with care. |

Analytical Characterization for Quality Control

A multi-pronged analytical approach is necessary to establish the identity, purity, and impurity profile of this compound. The following workflow illustrates a robust QC process.

Caption: Quality Control (QC) workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show complex multiplets in the aromatic region (approx. δ 6.8-7.4 ppm). The protons will exhibit coupling to each other and to the fluorine atom.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals include the carbon attached to the azide group and the carbon-fluorine bond, which will appear as a doublet with a large coupling constant (¹JCF).

-

¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected, with its chemical shift and coupling constants providing unambiguous confirmation of the fluorine's position on the aromatic ring.

Infrared (IR) Spectroscopy

FT-IR is a rapid and powerful technique for confirming the presence of key functional groups.

-

Azide (N₃) Asymmetric Stretch: A very strong, sharp absorbance band is expected in the region of 2100-2140 cm⁻¹ . This is the most characteristic peak and serves as a primary identifier.

-

Carbon-Fluorine (C-F) Stretch: A strong absorbance is expected in the 1100-1250 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ .

Chromatographic Purity Assessment

Chromatography is essential for quantifying purity and detecting trace impurities.

-

High-Performance Liquid Chromatography (HPLC): Typically performed with a C18 reverse-phase column and a UV detector. A standard method would use a water/acetonitrile or water/methanol gradient. Purity is determined by the area percentage of the main peak. Commercial grades often specify a purity of ≥95.0% by HPLC.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The mass spectrum of the main peak should correspond to the molecular weight of 137.11 g/mol .[5]

Purity and Quality Specifications Summary

The following table outlines the recommended specifications for research-grade this compound.

| Parameter | Specification | Method | Rationale |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | Color may indicate the presence of decomposition products or phenolic impurities. |

| Identity | Conforms to the structure | ¹H NMR, ¹⁹F NMR, FT-IR | Ensures the correct isomer is present and key functional groups are intact. |

| Assay (Purity) | ≥ 97.0% | HPLC or GC | Guarantees a high concentration of the active reagent, minimizing interference from impurities in stoichiometric calculations. |

| Water Content | ≤ 0.1% | Karl Fischer Titration | Water can interfere with many sensitive reactions, particularly those involving organometallics. |

| Individual Impurity | ≤ 0.5% | HPLC or GC | Controls specific known impurities that could have a detrimental impact on downstream applications. |

| Total Impurities | ≤ 3.0% | HPLC or GC | Provides an overall measure of material cleanliness. |

Common Impurities and Their Formation Pathways

Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the diazotization of 3-fluoroaniline followed by reaction with sodium azide.

Caption: Potential impurity formation pathways during synthesis.

-

Residual Starting Material (3-Fluoroaniline): Results from an incomplete diazotization reaction. It can be detected by GC-MS or HPLC.

-

3-Fluorophenol: Formed if the diazonium salt intermediate reacts with water, a reaction favored by temperatures exceeding 5°C. This impurity is particularly problematic as the hydroxyl group can compete in subsequent reactions.

-

Triazene Byproducts: Can form from the reaction of the diazonium salt with unreacted 3-fluoroaniline. These are often colored and can be difficult to remove.

-

Residual Solvents: Solvents used during synthesis and workup (e.g., diethyl ether, ethyl acetate, dichloromethane) may be present and should be monitored by GC.

Experimental Protocol: Purification by Flash Column Chromatography

For lots that do not meet the required purity specifications, purification is necessary. Flash chromatography is the most effective laboratory-scale method.

Objective: To remove polar and non-polar impurities to achieve >97% purity.

Materials:

-

Silica gel (230-400 mesh)

-

Crude this compound

-

Solvents: Hexanes (or heptane), Ethyl Acetate (reagent grade)

-

Compressed air or nitrogen source

-

Glass column, flasks, and test tubes

Step-by-Step Methodology:

-

Slurry Preparation: In a beaker, create a slurry of silica gel in 100% hexanes. The amount of silica should be approximately 50 times the mass of the crude material (e.g., 50 g silica for 1 g crude).

-

Rationale: A 50:1 ratio provides sufficient stationary phase surface area for effective separation of closely eluting impurities. Using the initial mobile phase solvent to pack the column ensures a homogenous and stable column bed.

-

-

Column Packing: Pour the slurry into the glass column, tapping the side gently to pack the silica evenly. Open the stopcock to drain excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.

-

Rationale: Loading the sample in a small volume creates a tight starting band, which is crucial for achieving sharp peaks and good separation.

-

-

Elution: Begin elution with 100% hexanes. The non-polar product will travel down the column faster than more polar impurities. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 1% Ethyl Acetate in Hexanes, then 2%, 5%, etc.).

-

Rationale: The product is relatively non-polar and will elute with a low-polarity solvent system. A shallow gradient of increasing ethyl acetate concentration is used to first elute the product and then wash out more strongly-adsorbed polar impurities like 3-fluorophenol.

-

-

Fraction Collection: Collect small fractions in test tubes and monitor the elution by Thin Layer Chromatography (TLC) using the same solvent system.

-

Product Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Analysis: Submit a sample of the purified material for QC analysis (HPLC, NMR) to confirm that the desired purity has been achieved.

This self-validating protocol, with its in-process TLC checks and final QC analysis, ensures that the resulting this compound is of the highest quality, ready for its critical role in the advancement of research and drug development.

References

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

PubChem. 1-Azido-4-fluorobenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Copper-Catalyzed Regioselective [3 + 2] Annulation of Azides and Terminal Alkynes". [Link]

-

Organic Syntheses. Fluorobenzene. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Center for Biotechnology Information. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Oxidative Homocoupling of Arylhydrazines toward Azoarenes". [Link]

-

The Royal Society of Chemistry. Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. [Link]

-

MDPI. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

- Google Patents.

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Azido-3-(trifluoromethyl)benzene 0.5M tert-butyl methyl ether, = 95.0 HPLC 22001-17-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling and Application of Aryl Azides

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Dual Nature of Aryl Azides

Aryl azides are a cornerstone of modern organic synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] Their utility is prominently showcased in powerful transformations such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and the Staudinger ligation, which are invaluable tools in drug discovery and bioconjugation.[2][3][4][5][6] However, the very electronic structure that makes the azido group so versatile also renders it inherently energetic. Both organic and inorganic azides can be sensitive to heat and shock, capable of explosive decomposition with minimal external energy input.[2][7][8] This guide provides a comprehensive framework for the safe synthesis, handling, and disposal of aryl azides, grounded in an understanding of their chemical properties. It is designed to empower researchers to harness the synthetic potential of these compounds while mitigating the associated risks.

Understanding the Hazard: The Energetic Nature of the Azido Group

The hazardous potential of aryl azides stems from the linear arrangement of three nitrogen atoms. This moiety contains a high degree of N-N multiple bonding and is thermodynamically unstable with respect to the formation of dinitrogen gas (N₂), a very stable molecule. The decomposition of an aryl azide is a highly exothermic process that can be initiated by various stimuli, including heat, light, friction, and shock.[8][9]

The primary decomposition pathway involves the extrusion of N₂ to form a highly reactive aryl nitrene intermediate.[3][10] Aryl nitrenes can undergo a variety of subsequent reactions, including intramolecular cyclization or insertion reactions, which can be synthetically useful but also contribute to the unpredictability of a runaway reaction.[11][12]

Caption: Thermal or photochemical decomposition of an aryl azide proceeds through a high-energy transition state to form a reactive aryl nitrene and nitrogen gas.

Assessing Stability: The Carbon-to-Nitrogen Ratio and the "Rule of Six"

While all organic azides should be treated as potentially explosive, their stability is significantly influenced by their molecular structure.[8] Two useful guidelines for assessing the potential hazard of a novel aryl azide are the carbon-to-nitrogen ratio and the "Rule of Six".[2][8]

| Guideline | Description | Safety Implications |

| Carbon-to-Nitrogen (C/N) Ratio | The ratio of the total number of carbon atoms to the total number of nitrogen atoms in the molecule.[2] | C/N < 1: Should never be isolated. Can be synthesized as a transient intermediate if it is the limiting reagent and the quantity is minimal (< 1 gram). 1 ≤ C/N ≤ 3: Can be synthesized and isolated in small quantities (< 5 grams) but should be stored in solution (≤ 1 M) at low temperatures.[8] C/N > 3: Generally considered safer to handle and store in pure form (e.g., n-nonyl azide is the smallest alkyl azide that can be isolated and stored pure, up to 20 grams). |

| "Rule of Six" | There should be at least six carbon atoms (or other atoms of similar size) for every energetic functional group (e.g., azide, nitro, diazo).[2][8] | This rule provides a quick assessment of the "dilution" of the energetic group within the molecule, with a higher ratio suggesting greater stability.[8] |

It is crucial to remember that these are guidelines, not absolute safety guarantees. The presence of other energetic functionalities, such as nitro groups or peroxides, will have a cumulative effect on the compound's instability.[8] Furthermore, aromatic azides are generally less stable than aliphatic azides.[2]

Risk Assessment and Mitigation: A Proactive Approach

Before commencing any work with aryl azides, a thorough risk assessment is mandatory. This involves not only considering the inherent properties of the azide but also the specific reaction conditions, scale, and potential for deviation from the planned procedure.

Caption: A decision-making workflow for risk assessment before working with aryl azides.

Safe Synthesis of Aryl Azides: A Step-by-Step Protocol

The most common method for synthesizing aryl azides is the diazotization of anilines followed by azidation.[1][13] While robust, this procedure involves potentially unstable diazonium salts and the use of highly toxic sodium azide.[1] Adherence to strict temperature control and handling precautions is paramount.

Experimental Protocol: Synthesis of an Aryl Azide from an Aniline

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

Safety Precautions:

-

Aryl azides are potentially explosive. Avoid heat, friction, and shock.[1]

-

Sodium azide is highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE.[1]

-

Diazonium salts can be explosive when dry. This protocol is designed for their in situ generation and use.[1]

-

The reaction generates nitrogen gas; ensure adequate ventilation.[1]

-

Always work behind a blast shield.[7]

Procedure:

-

Dissolution of Aniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline derivative (1.0 eq) in an acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintaining this temperature is critical for the next step.[1]

-

Diazotization: Dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of deionized water. Slowly add this solution dropwise to the cold aniline solution. Monitor the internal temperature to ensure it remains below 5 °C.[1] The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates a slight excess of nitrous acid).[1]

-

Azidation: In a separate flask, dissolve sodium azide (1.0-1.2 eq) in deionized water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate of the aryl azide may form.

-

Reaction Completion: Allow the reaction to stir at 0-5 °C for a specified time (typically 1-2 hours) and then warm to room temperature, stirring until gas evolution ceases.

-

Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[1] Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any residual acid, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Purification: See the "Purification and Handling" section below.

Safer Alternatives: For large-scale production, consider using arenediazonium tosylates, which are more thermally stable and safer to handle than conventional diazonium salts.[14] Another approach avoids sodium azide altogether by synthesizing aryl azides from anilines via aryl hydrazines.[15][16]

Purification and Handling: Minimizing Risk

The purification and subsequent handling of aryl azides are high-risk steps that require meticulous care.

Purification:

-

NEVER use distillation or sublimation for purification. These methods introduce heat, which can lead to violent decomposition.[9]

-

Purification should be limited to extraction and precipitation/recrystallization at low temperatures.[9]

-

If chromatography is necessary, it should be performed with caution, avoiding concentration of the pure azide to dryness on the rotary evaporator.[1] It is often safer to proceed with a slightly impure product or a solution of the azide.

Handling:

-

Always wear appropriate PPE, including safety glasses (a face shield is recommended), a lab coat, and chemical-resistant gloves.[7][17]

-

Use plastic or ceramic spatulas for transferring solid azides. NEVER use metal spatulas , as they can form shock-sensitive heavy metal azides upon scratching.[8][9]

-

Avoid ground glass joints, as the friction can initiate decomposition.[7][18] If unavoidable, ensure they are well-lubricated and handled gently.

-

Perform all manipulations in a fume hood, behind a blast shield.[7][9]

-

Keep the work area clear of unnecessary equipment and chemicals.[7]

Storage and Incompatibilities

Proper storage is crucial for preventing accidental decomposition.

Storage:

-

Store synthesized azides below room temperature, preferably in a refrigerator or freezer, and protected from light.[2][9][17]

-

If possible, store azides in solution at a concentration no higher than 1 M.[8]

-

All containers holding azides must be clearly labeled as "Potentially Explosive".[9]

Incompatibilities: Aryl azides and their precursor, sodium azide, are incompatible with a range of common laboratory chemicals. Mixing can lead to the formation of highly unstable and explosive compounds.

-

Heavy Metals (e.g., lead, copper, silver, mercury): Form highly shock-sensitive and explosive metal azides. This is why metal spatulas and pouring azide waste down drains with lead or copper pipes are strictly forbidden.[8][18][19][20]

-

Strong Acids: React to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[7][8]

-

Halogenated Solvents (e.g., dichloromethane, chloroform): Can react to form explosively unstable di- and tri-azidomethane.[8][9]

-

Other Incompatibles: Include carbon disulfide, bromine, and dimethyl sulfate.[7]

Waste Disposal: A Final, Critical Step

Improper disposal of azide waste can lead to serious accidents.

-

NEVER dispose of azide solutions down the sink. This can lead to the formation of explosive metal azides in the plumbing.[17][19][20]

-

All azide-containing waste, including solutions and contaminated materials (gloves, filter paper, etc.), must be collected in a designated, labeled hazardous waste container.[8][9][17]

-

Azide waste streams must be kept separate from acidic waste streams to prevent the formation of hydrazoic acid.[8]

-

Before disposal, it is often advisable to quench the azide. A common method for destroying residual sodium azide in solution is the addition of a sodium nitrite solution, followed by careful acidification to generate nitrous acid, which decomposes the azide. This procedure should be performed in a fume hood due to the evolution of toxic nitrogen oxides.[21]

Conclusion

Aryl azides are powerful synthetic tools, but their use demands the utmost respect for their energetic nature. A deep understanding of their stability, decomposition pathways, and incompatibilities is the foundation of safe laboratory practice. By implementing rigorous risk assessments, adhering to validated protocols, and maintaining a culture of safety-consciousness, researchers can confidently and safely leverage the remarkable reactivity of aryl azides in their scientific pursuits.

References

-

Dick, B. D., et al. (2015). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. Journal of the American Chemical Society. [Link]

-

University College Dublin School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of California, Santa Barbara. (n.d.). Azide Compounds. Environmental Health and Safety. [Link]

-

Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. [Link]

-

University of Victoria. (2022). Azides. Occupational Health, Safety & Environment. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. [Link]

-

Zarei, A., Hajipour, A. R., Khazdooz, L., & Aghaei, H. (2009). A fast and efficient method for the preparation of aryl azides using stable aryl diazonium silica sulfates under mild conditions. ResearchGate. [Link]

-

Fischer, N. (2011). An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes. Green Chemistry. [Link]

-

Jiménez, R., et al. (2020). Revisiting the thermal decomposition of five ortho -substituted phenyl azides by calorimetric techniques. ResearchGate. [Link]

-

Bar-Ziv, R., et al. (2021). A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. ResearchGate. [Link]

-

da Silva, F. C., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. ScienceOpen. [Link]

-

University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]

-

Bentham Science Publisher. (2024). Synthesis of Aromatic Azides using Different Methodologies. [Link]

-

Wikipedia. (n.d.). Organic azide. [Link]

-

ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? [Link]

-

da Silva, F. C., et al. (2020). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. SciELO. [Link]

-

ResearchGate. (n.d.). An overview of the current proposed mechanism of aryl azide photoactivation... [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]

-

ResearchGate. (n.d.). A study on the thermal stability of organic azides. [Link]

-

Al-Shammari, M., et al. (2022). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. Nature. [Link]

-

Smolinsky, G. (1961). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society. [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

-

Lin, Y.-A., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Chen, W., et al. (2015). Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science. [Link]

-

University of North Carolina at Chapel Hill. (2021). Standard Operating Procedure for Sodium Azide. [Link]

-

Wang, H., et al. (2015). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie. [Link]

-

Wikipedia. (n.d.). Click chemistry. [Link]

-

ResearchGate. (n.d.). Aryl azides and phosphines used in this Staudinger reduction triggered... [Link]

-

Croner-i. (n.d.). Azides. [Link]

-

Reinstadler, D., et al. (2018). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Macro Letters. [Link]

-

Al-Amiery, A. A., et al. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Journal of the Indian Chemical Society. [Link]

-

ResearchGate. (n.d.). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. [Link]

-